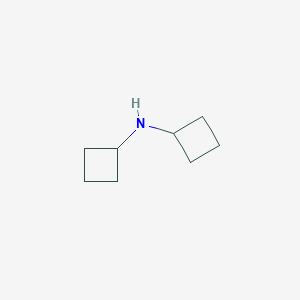

Dicyclobutylamine

説明

Dicyclobutylamine is an organic compound with the molecular formula C8H15N. It is a secondary amine, meaning it has two cyclobutyl groups attached to a nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Dicyclobutylamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with cyclobutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutylamine attacks the electrophilic carbon of cyclobutyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

Dicyclobutylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form cyclobutylamine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where one of the cyclobutyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere such as nitrogen or argon.

Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: this compound oxide

Reduction: Cyclobutylamine

Substitution: Various substituted dicyclobutylamines depending on the substituent used.

科学的研究の応用

Medicinal Chemistry

Dicyclobutylamine derivatives are increasingly recognized for their utility in drug development. The compound serves as a structural motif in several pharmaceutical candidates, primarily due to its ability to enhance biological activity and optimize pharmacokinetic properties.

Case Studies:

- Fragment-Based Drug Discovery: this compound has been utilized as a key component in fragment-based approaches to drug discovery, allowing researchers to explore structure-activity relationships (SAR) effectively. The unique conformational flexibility of this compound contributes to its ability to bind selectively to target proteins, facilitating the identification of lead compounds .

- Chiral Synthesis: The selective hydroxylation of this compound derivatives using engineered P450 enzymes has demonstrated high regioselectivity and enantioselectivity, producing valuable intermediates for further medicinal chemistry applications. This method allows for the efficient synthesis of chiral compounds that are crucial for developing new therapeutics .

Synthetic Organic Chemistry

This compound is a versatile building block in synthetic organic chemistry, enabling the creation of complex molecular architectures through various chemical transformations.

Applications:

- Synthesis of Bioisosteres: this compound can serve as a bioisosteric replacement for more traditional amines in drug design, providing alternatives that may enhance solubility or reduce toxicity. This is particularly relevant in the development of small-molecule drugs where structural modifications can significantly impact efficacy .

- Diverse Reaction Pathways: The compound's unique structure allows it to participate in a range of reactions, including nucleophilic substitutions and coupling reactions, making it a valuable intermediate in the synthesis of diverse chemical entities .

Catalysis

Emerging research suggests that this compound could play a role in catalysis, particularly in reactions requiring nitrogen-containing ligands.

Potential Uses:

- Catalytic Systems: this compound-based ligands may enhance the efficiency and selectivity of catalytic processes involving transition metals. Their steric and electronic properties can be tuned to optimize reaction conditions for various transformations .

- Green Chemistry Applications: The use of this compound in catalytic processes aligns with principles of green chemistry by potentially reducing waste and improving reaction yields through more efficient pathways .

Summary Table of Applications

作用機序

The mechanism by which dicyclobutylamine exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

類似化合物との比較

Similar Compounds

Cyclobutylamine: A primary amine with one cyclobutyl group attached to the nitrogen atom.

Dicyclohexylamine: A secondary amine with two cyclohexyl groups attached to the nitrogen atom.

Cyclopentylamine: A primary amine with one cyclopentyl group attached to the nitrogen atom.

Uniqueness

Dicyclobutylamine is unique due to its two cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in the synthesis of novel materials and in applications where specific reactivity is required.

生物活性

Dicyclobutylamine, a compound characterized by its cyclobutane structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an amine derivative of cyclobutane, which presents unique structural features conducive to various biological interactions. Its rigidity and small size allow it to fit into specific enzyme active sites, potentially enhancing selectivity and potency in therapeutic applications.

Biological Activity Overview

This compound exhibits several biological activities, primarily in the context of cancer treatment and enzyme inhibition. The following sections summarize key findings from recent studies.

1. Cancer Cell Inhibition

Recent research has shown that this compound derivatives can inhibit cancer cell proliferation by targeting specific pathways:

- Mechanism of Action : this compound derivatives have been observed to induce apoptosis in cancer cells by selectively binding to the colchicine binding site of tubulin. This binding inhibits tubulin polymerization, disrupting the cell cycle and leading to cell death .

- Selectivity : The introduction of cyclobutane moieties has been linked to increased selectivity towards tumor cells compared to traditional linkers used in antibody-drug conjugates (ADCs) .

2. Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes involved in cancer progression:

- Tankyrase Inhibition : Tankyrase enzymes play critical roles in cellular pathways such as mitosis and energy metabolism. This compound derivatives have demonstrated the ability to inhibit these enzymes, suggesting therapeutic potential in colorectal and non-small cell lung cancers .

- Histone Methyltransferases : Compounds derived from this compound have also been identified as potent inhibitors of histone methyltransferases, which are implicated in numerous cancers due to their role in transcriptional regulation .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Study on Cyclobutane Derivatives : A study involving cyclobutane-containing compounds demonstrated significant anti-cancer activity across various cell lines, with this compound showing comparable potency to established treatments .

- Integrin Targeting : this compound derivatives have been developed as integrin αvβ3 antagonists, crucial for tumor angiogenesis. These compounds exhibited low toxicity and high metabolic stability in vivo, making them suitable candidates for further clinical evaluation .

Data Tables

The following table summarizes the biological activities and selectivity profiles of various this compound derivatives:

特性

IUPAC Name |

N-cyclobutylcyclobutanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7(4-1)9-8-5-2-6-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNOXLZAKBVTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93659-68-8 | |

| Record name | N-cyclobutylcyclobutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。